molecular formula C19H23N3O3 B2955805 N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1797872-83-3

N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2955805
M. Wt: 341.411
InChI Key: AJZBQVQZSYINKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
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Scientific Research Applications

Selective Met Kinase Inhibition

This compound is related to substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified as potent and selective Met kinase inhibitors. The substitution of the pyridine and pyridone positions has shown improved enzyme potency and aqueous solubility, leading to complete tumor stasis in certain carcinoma models following oral administration. This class of compounds has advanced into clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

Aminocarbonylation Reactions

Alkoxycarbonylpiperidines, resembling the core structure of the compound , have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These reactions are crucial for synthesizing carboxamides and ketocarboxamides, which are valuable in developing various pharmaceuticals and organic compounds (Takács et al., 2014).

Enantioselective Synthesis

Enantioselective synthesis techniques involving piperidine derivatives have been developed for creating 2,3-disubstituted piperidines, which are essential in the synthesis of complex organic molecules and potential therapeutic agents (Calvez et al., 1998).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

Palladium-catalyzed oxidative carbonylation conditions have been utilized to create dihydropyridinone and tetrahydropyridinedione derivatives from compounds structurally related to N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. These reactions are significant for synthesizing heterocyclic derivatives with potential pharmacological activities (Bacchi et al., 2005).

properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-21-11-4-6-17(19(21)24)18(23)20-14-7-9-15(10-8-14)22-12-3-5-16(13-22)25-2/h4,6-11,16H,3,5,12-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZBQVQZSYINKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

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